molecular formula C11H14O2 B3339887 4-(Cyclopentyloxy)phenol CAS No. 13330-66-0

4-(Cyclopentyloxy)phenol

Cat. No.: B3339887
CAS No.: 13330-66-0
M. Wt: 178.23 g/mol
InChI Key: UIAXNHPMQPVTAM-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)phenol (CAS 13330-66-0) is a high-purity phenolic compound of significant interest in organic and medicinal chemistry research. Its molecular formula is C11H14O2, with a molecular weight of 178.23 g/mol . The compound is characterized by a phenol group ether-linked to a cyclopentyl ring, a structure that underpins its primary utility as a chemical building block and intermediate. A key research application of this compound is its role as a novel protective group for phenols, facilitating complex multi-step synthetic sequences . The cyclopentyl group can be installed and later removed under specific conditions, protecting the reactive hydroxyl functionality during synthetic manipulations. Furthermore, this compound serves as a critical synthon in pharmaceutical research for constructing more complex bioactive molecules. Notably, the cyclopentyloxy-phenyl moiety is a structural feature found in known phosphodiesterase 4 (PDE4) inhibitors, such as (S)-Rolipram, which has been investigated for its antidepressant properties . This moiety is also present in other experimental therapeutics, including inhibitors of urokinase-type plasminogen activator, a target relevant in oncology . Researchers value this compound for exploring structure-activity relationships and developing new therapeutic candidates. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyclopentyloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAXNHPMQPVTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313253
Record name 4-(Cyclopentyloxy)phenol
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Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13330-66-0
Record name 4-(Cyclopentyloxy)phenol
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Record name 4-(Cyclopentyloxy)phenol
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Record name 4-(cyclopentyloxy)phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Cyclopentyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with cyclopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones.

    Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are facilitated by the phenol group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Organic Synthesis:
4-(Cyclopentyloxy)phenol serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various reactions, including nucleophilic aromatic substitution. A common synthetic route involves reacting 4-chlorophenol with cyclopentanol in the presence of a base like potassium carbonate, typically under reflux conditions in solvents such as dimethylformamide.

Reactivity:
The compound can undergo several types of reactions:

  • Oxidation: Produces quinones when treated with oxidizing agents like potassium permanganate.
  • Reduction: Can be reduced to hydroquinones using sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can yield halogenated or nitrated derivatives when reacted with halogens in the presence of Lewis acids.

Biological Applications

Antimicrobial and Antioxidant Properties:
Research has indicated that this compound may exhibit antimicrobial and antioxidant activities. These properties are being investigated for potential therapeutic applications, including its role in developing new drugs aimed at treating various diseases .

Retinoic Acid Receptor Agonists:
In a study focusing on retinoic acid receptors (RARs), derivatives of this compound were synthesized to explore their potency and selectivity. For example, a derivative showed high oral bioavailability and selectivity against RARβ and RARγ receptors, indicating its potential as a therapeutic agent .

Industrial Applications

Polymer and Resin Production:
The compound is used in the production of polymers and resins. Its unique structure allows it to impart specific properties to these materials, making them suitable for various industrial applications .

Case Study 1: Wastewater Treatment

A notable case study involved the application of phenolic compounds, including this compound, in treating wastewater from specialty chemical manufacturing. The Nyex™-a system was employed to reduce phenol levels significantly. Initial concentrations of phenols were reduced by approximately 75% in one sample and over 99% in another, demonstrating the effectiveness of phenolic compounds in environmental remediation .

Case Study 2: Drug Development

In drug design studies, derivatives of this compound were synthesized to enhance their pharmacokinetic profiles. The research focused on improving oral bioavailability while maintaining selectivity for specific receptors. This approach has led to the identification of compounds with promising therapeutic profiles for further development .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for complex molecule synthesis via nucleophilic substitution
Biological ResearchInvestigated for antimicrobial and antioxidant properties
MedicinePotential drug development targeting retinoic acid receptors
Industrial ChemistryUsed in polymer and resin production
Environmental ScienceEffective in wastewater treatment for phenol removal

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)phenol involves its interaction with various molecular targets. Its phenol group can participate in hydrogen bonding and electron donation, influencing biological pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 4-(Cyclopentyloxy)phenol with structurally related phenol derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications Reference(s)
This compound Not specified Cyclopentyloxy (-O-C₅H₉) C₁₁H₁₄O₂ ~178.23* N/A Intermediate in bioactive molecule synthesis (e.g., triazole derivatives)
4-Cyclopentylphenol 1518-83-8 Cyclopentyl (-C₅H₉) C₁₁H₁₄O 162.23 64–66 Higher hydrophobicity; used in organic synthesis
4-Cyclohexylphenol 1131-60-8 Cyclohexyl (-C₆H₁₁) C₁₂H₁₆O 176.26 N/A Industrial applications (e.g., polymer additives)
4-Phenylphenol 92-69-3 Phenyl (-C₆H₅) C₁₂H₁₀O 170.21 165–168 Antimicrobial agent; material science applications
4-Nitrophenol 100-02-7 Nitro (-NO₂) C₆H₅NO₃ 139.11 113–115 Strong acidity; precursor in dye and pesticide synthesis
4-(trans-4-Heptylcyclohexyl)-phenol 90525-37-4 trans-4-Heptylcyclohexyl C₁₉H₃₀O 274.44 N/A Liquid crystal materials; market demand in electronics

*Estimated based on molecular formula.

Physicochemical Behavior

  • Polarity and Solubility: The cyclopentyloxy group in this compound enhances polarity compared to alkyl-substituted analogs (e.g., 4-Cyclopentylphenol) but remains less polar than nitro- or hydroxy-substituted phenols.
  • Thermal Stability: Cyclohexyl and heptylcyclohexyl substituents (e.g., 4-(trans-4-Heptylcyclohexyl)-phenol) improve thermal stability, making them suitable for high-temperature applications in liquid crystals .

Biological Activity

4-(Cyclopentyloxy)phenol, a phenolic compound, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and case reports.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H16_{16}O2_2, featuring a cyclopentyl ether group attached to a phenolic ring. This structure influences its solubility, reactivity, and biological interactions.

Antimicrobial Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antimicrobial properties. The antimicrobial efficacy is often attributed to the ability of phenolic compounds to disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Efficacy of Phenolic Compounds

CompoundTarget MicroorganismInhibition Zone (mm)Reference
This compoundStaphylococcus aureus22
This compoundEscherichia coli20
4-Hydroxyphenylacetic acidKlebsiella pneumoniae18

The studies demonstrate that this compound shows comparable activity to traditional antibiotics, suggesting its potential as a natural antimicrobial agent.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which help mitigate oxidative stress in biological systems. The antioxidant capacity of this compound has been evaluated using various assays.

Table 2: Antioxidant Activity Assays

Assay TypeIC50_{50} (µM)Reference
DPPH Scavenging45
ABTS Assay30
FRAP Assay25

The results indicate that lower IC50_{50} values signify higher antioxidant activity, positioning this compound as a promising candidate for further research in oxidative stress-related conditions.

Cytotoxicity and Anti-cancer Potential

The cytotoxic effects of this compound have been investigated against various cancer cell lines. Studies show that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

These findings highlight the selective cytotoxicity of this compound, suggesting its potential as an anti-cancer agent.

Case Studies

A notable case study involved the application of phenolic compounds in wastewater treatment processes. The removal efficiency of phenols from industrial effluents demonstrated the effectiveness of phenolic compounds in environmental applications, showcasing their versatility beyond medicinal uses .

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclopentyloxy)phenol, and how can reaction yield and purity be maximized?

To synthesize this compound, multi-step reactions involving nucleophilic substitution or coupling are typically employed. For example, reacting 4-hydroxyphenol with cyclopentyl bromide under alkaline conditions (e.g., potassium carbonate in DMF) can yield the target compound. Key parameters include:

  • Catalyst and solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity .
  • Temperature control : Maintain reflux conditions (80–120°C) to optimize reaction kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Monitor intermediates via TLC and confirm final structure using NMR (¹H/¹³C) and HRMS .

Q. What protocols ensure safe handling and long-term stability of this compound in laboratory settings?

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and strong acids/bases .
  • PPE : Wear nitrile gloves (tested against EN374 standards), lab coats, and safety goggles. Use fume hoods for weighing and handling to minimize inhalation risks .
  • Waste disposal : Neutralize residual compound with dilute sodium hydroxide before incineration to comply with EPA guidelines .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity (>98%) .
  • Spectroscopy :
    • ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 4.5–5.0 ppm for cyclopentyloxy group).
    • FT-IR (broad O-H stretch ~3200 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
  • Elemental analysis : Verify empirical formula (C₁₁H₁₄O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers mitigate challenges in isolating reactive intermediates during the synthesis of this compound?

Reactive intermediates (e.g., halogenated precursors) often degrade under ambient conditions. Strategies include:

  • Low-temperature quenching : Rapidly cool reaction mixtures to –20°C to stabilize intermediates .
  • In-situ monitoring : Use real-time FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Protecting groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBDMS) to prevent side reactions during coupling steps .

Q. How does the cyclopentyloxy substituent influence the biological activity and reactivity of this compound?

The cyclopentyloxy group enhances lipophilicity, improving membrane permeability in cellular assays. Its steric bulk also modulates binding affinity to targets like kinases:

  • Enzyme inhibition : In CC-671 (a derivative), the cyclopentyloxy moiety stabilizes interactions with the ATP-binding pocket of CLK2, reducing IC₅₀ values by 40% compared to non-substituted analogs .
  • Oxidative stability : Cyclopentyl ethers resist hydrolysis better than linear alkyl ethers, extending half-life in physiological conditions .

Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?

  • In vitro :
    • Kinase inhibition assays : Measure IC₅₀ against CLK2 or DYRK1A using fluorescence polarization .
    • Cytotoxicity screening : Use MTT assays on triple-negative breast cancer (MDA-MB-231) and normal (HEK293) cell lines .
  • In vivo :
    • Xenograft models : Administer derivatives (10–50 mg/kg, oral) to nude mice with implanted tumors; monitor tumor volume and biomarkers (e.g., p53, Bax) .
    • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling after single-dose administration .

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding poses with protein targets (e.g., CLK2 PDB: 4NY7). Optimize scoring functions for entropy and solvation effects .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to design analogs with improved potency .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate complex stability and identify critical hydrogen bonds .

Q. How should researchers resolve contradictory data in studies on the biological activity of this compound?

Contradictions may arise from batch variability or assay conditions. Troubleshooting steps:

  • Purity verification : Re-analyze compound batches via HPLC and elemental analysis to exclude impurities .
  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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